Cas no 881676-32-0 (5-Bromo-1H-pyrrole-3-carbaldehyde)

5-Bromo-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-1H-Pyrrole-3-carboxaldehyde
- 1H-Pyrrole-3-carboxaldehyde, 5-broMo-
- 5-bromo-1H-pyrrole-3-carbaldehyde
- 2-bromo-4-formylpyrrole
- XTLHTMDWLYWDEO-UHFFFAOYSA-N
- 1H-Pyrrole-3-carbaldehyde,5-bromo-
- SY225462
- ST2401906
- 5-Bromo-1H-pyrrole-3-carboxaldehyde (ACI)
- 5-Bromopyrrole-3-carboxaldehyde
- SB62136
- AS-61224
- Z1255492158
- 881676-32-0
- SCHEMBL1156796
- MFCD11875943
- EN300-365262
- DB-123843
- F13792
- AKOS022190024
- CS-0060104
- 5-Bromo-1H-pyrrole-3-carbaldehyde
-
- MDL: MFCD11875943
- Inchi: 1S/C5H4BrNO/c6-5-1-4(3-8)2-7-5/h1-3,7H
- InChI Key: XTLHTMDWLYWDEO-UHFFFAOYSA-N
- SMILES: O=CC1C=C(Br)NC=1
Computed Properties
- Exact Mass: 172.94763g/mol
- Monoisotopic Mass: 172.94763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 96.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 32.9
Experimental Properties
- Boiling Point: 299.6±20.0℃ at 760 mmHg
5-Bromo-1H-pyrrole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D405727-1g |
5-bromo-1H-Pyrrole-3-carboxaldehyde |
881676-32-0 | 97% | 1g |
$510 | 2024-07-28 | |
eNovation Chemicals LLC | D297253-1g |
1H-Pyrrole-3-carboxaldehyde, 5-broMo- |
881676-32-0 | 95% | 1g |
$350 | 2024-05-24 | |
Chemenu | CM197951-5g |
5-Bromo-1H-pyrrole-3-carbaldehyde |
881676-32-0 | 95%+ | 5g |
$932 | 2021-08-05 | |
ChemScence | CS-0060104-1g |
5-Bromo-1H-pyrrole-3-carbaldehyde |
881676-32-0 | 99.63% | 1g |
$217.0 | 2022-04-26 | |
Chemenu | CM197951-250mg |
5-Bromo-1H-pyrrole-3-carbaldehyde |
881676-32-0 | 95%+ | 250mg |
$100 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI730-50mg |
5-Bromo-1H-pyrrole-3-carbaldehyde |
881676-32-0 | 95+% | 50mg |
186.0CNY | 2021-07-14 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225462-1g |
5-Bromo-1H-pyrrole-3-carbaldehyde |
881676-32-0 | ≥95% | 1g |
¥381.0 | 2023-09-15 | |
Chemenu | CM197951-5g |
5-Bromo-1H-pyrrole-3-carbaldehyde |
881676-32-0 | 95%+ | 5g |
$*** | 2023-05-29 | |
Alichem | A109004175-1g |
5-Bromo-1H-pyrrole-3-carbaldehyde |
881676-32-0 | 95% | 1g |
$475.20 | 2023-08-31 | |
eNovation Chemicals LLC | Y1044049-1g |
5-bromo-1h-pyrrole-3-carbaldehyde |
881676-32-0 | 98% | 1g |
$100 | 2024-06-07 |
5-Bromo-1H-pyrrole-3-carbaldehyde Production Method
Production Method 1
1.2 Solvents: Dichloromethane ; 30 min, 0 °C → reflux
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, -78 °C; 2 h, -78 °C → -10 °C
2.2 Reagents: Water
Production Method 2
2.1 Reagents: Carbon dioxide , Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene , Ethyl acetate ; -78 °C; 30 min, -78 °C
2.2 Reagents: Methanol
2.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 5 h, 23 °C
2.4 Reagents: Manganese oxide (MnO2) Solvents: Methanol ; overnight, rt
3.1 Reagents: Carbon dioxide Solvents: Tetrahydrofuran , Ethyl acetate ; 10 min, -78 °C
3.2 Reagents: N-Bromosuccinimide ; 10 h, -50 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 3
1.2 Reagents: Methanol
1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 5 h, 23 °C
1.4 Reagents: Manganese oxide (MnO2) Solvents: Methanol ; overnight, rt
2.1 Reagents: Carbon dioxide Solvents: Tetrahydrofuran , Ethyl acetate ; 10 min, -78 °C
2.2 Reagents: N-Bromosuccinimide ; 10 h, -50 °C
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: N-Bromosuccinimide
Production Method 5
2.1 Solvents: Dichloromethane ; 0 °C; 30 h, 0 °C → 40 °C; 40 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
3.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide , Tetrahydrofuran ; -40 °C; 1 h, -40 °C; -40 °C → -10 °C; 2 h, -10 °C
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide , Tetrahydrofuran ; -40 °C; 1 h, -40 °C; -40 °C → -10 °C; 2 h, -10 °C
5-Bromo-1H-pyrrole-3-carbaldehyde Raw materials
- chlorotris(propan-2-yl)silane
- (Chloromethylene)dimethylammonium Chloride
- 1-[tris(propan-2-yl)silyl]-1H-pyrrole
- 1H-Pyrrole-3-carboxylic acid
- Ethyl 1H-pyrrole-3-carboxylate
5-Bromo-1H-pyrrole-3-carbaldehyde Preparation Products
5-Bromo-1H-pyrrole-3-carbaldehyde Related Literature
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
Additional information on 5-Bromo-1H-pyrrole-3-carbaldehyde
5-Bromo-1H-pyrrole-3-carbaldehyde (CAS No. 881676-32-0): A Versatile Building Block in Organic Synthesis and Pharmaceutical Research
5-Bromo-1H-pyrrole-3-carbaldehyde (CAS No. 881676-32-0) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications in medicinal chemistry, material science, and agrochemical research. This brominated pyrrole derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, making it a subject of intense study in both academic and industrial laboratories.
The molecular structure of 5-Bromo-1H-pyrrole-3-carbaldehyde features a reactive aldehyde group at the 3-position and a bromine substituent at the 5-position of the pyrrole ring, creating multiple sites for chemical modification. This structural characteristic makes it an excellent building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have shown its potential in creating novel compounds with activity against resistant bacterial strains, addressing one of the most pressing challenges in modern medicine.
In the field of organic electronics, researchers are exploring the use of 5-Bromo-1H-pyrrole-3-carbaldehyde derivatives as components in organic semiconductors and light-emitting materials. The electron-rich nature of the pyrrole ring combined with the electron-withdrawing aldehyde group creates interesting electronic properties that could lead to breakthroughs in flexible electronics and OLED technology. This aligns with current industry trends toward sustainable and energy-efficient materials.
The synthesis and applications of 5-Bromo-1H-pyrrole-3-carbaldehyde have been the subject of numerous recent publications, reflecting its growing importance in chemical research. Scientists are particularly interested in its role in click chemistry reactions and metal-catalyzed cross-coupling processes, which are fundamental to modern pharmaceutical manufacturing. The compound's versatility allows for efficient construction of complex molecular architectures through various synthetic pathways.
From a commercial perspective, the demand for high-purity 5-Bromo-1H-pyrrole-3-carbaldehyde has been steadily increasing, driven by its applications in drug development and material science. Suppliers typically offer this compound with purity levels exceeding 97%, meeting the stringent requirements of research institutions and pharmaceutical companies. Proper storage conditions (typically 2-8°C in a dry environment) are essential to maintain its stability and reactivity.
Recent advancements in green chemistry have also focused on developing more sustainable synthetic routes to 5-Bromo-1H-pyrrole-3-carbaldehyde and its derivatives. Researchers are exploring catalytic methods and solvent-free conditions to reduce environmental impact while maintaining high yields and selectivity. These developments respond to the growing demand for eco-friendly synthetic approaches in the chemical industry.
Analytical characterization of 5-Bromo-1H-pyrrole-3-carbaldehyde typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis to verify purity and structural integrity. These quality control measures are crucial for ensuring reproducible results in downstream applications, particularly in pharmaceutical research where compound consistency is paramount.
The future research directions for 5-Bromo-1H-pyrrole-3-carbaldehyde include exploring its potential in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development, two rapidly growing areas in drug discovery. Its ability to serve as a linker between different molecular fragments makes it particularly valuable in these cutting-edge therapeutic approaches.
Safety considerations for handling 5-Bromo-1H-pyrrole-3-carbaldehyde include standard laboratory precautions such as wearing appropriate personal protective equipment and working in a well-ventilated area. While not classified as highly hazardous, proper handling procedures should always be followed when working with any chemical substance in a research or industrial setting.
As the scientific community continues to uncover new applications for 5-Bromo-1H-pyrrole-3-carbaldehyde, its importance as a versatile synthetic intermediate is expected to grow. The compound's unique combination of reactivity and structural features positions it as a key player in the development of next-generation pharmaceuticals, functional materials, and specialty chemicals.
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